N-(4-bromo-2-fluorophenyl)-3-(dimethylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-fluorophenyl)-3-(dimethylamino)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, along with a dimethylamino group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-3-(dimethylamino)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-fluoroaniline and 3-(dimethylamino)benzoic acid.
Coupling Reaction: The key step involves a coupling reaction between the 4-bromo-2-fluoroaniline and 3-(dimethylamino)benzoic acid. This reaction is usually facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-3-(dimethylamino)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The presence of the bromo and fluoro substituents makes the compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium tert-butoxide, dichloromethane, room temperature.
Oxidation: Potassium permanganate, water, elevated temperature.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water, elevated temperature.
Major Products Formed
Substitution: Formation of substituted derivatives with different nucleophiles.
Oxidation: Formation of oxidized products such as carboxylic acids.
Reduction: Formation of reduced products such as amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-3-(dimethylamino)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: Research is ongoing to investigate the compound’s potential as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: The compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in the production of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-3-(dimethylamino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorobenzamide
- 4-Bromo-2-fluorobiphenyl
- 4-Bromo-2-fluorophenylacetic acid
Uniqueness
N-(4-bromo-2-fluorophenyl)-3-(dimethylamino)benzamide is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, along with a dimethylamino group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3-(dimethylamino)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFN2O/c1-19(2)12-5-3-4-10(8-12)15(20)18-14-7-6-11(16)9-13(14)17/h3-9H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVUJOHACZGLAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.